6-Fluoroquinazolin-2-amine

CAS No.: 20028-72-2

Cat. No.: VC3291335

Molecular Formula: C8H6FN3

Molecular Weight: 163.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 20028-72-2 |

|---|---|

| Molecular Formula | C8H6FN3 |

| Molecular Weight | 163.15 g/mol |

| IUPAC Name | 6-fluoroquinazolin-2-amine |

| Standard InChI | InChI=1S/C8H6FN3/c9-6-1-2-7-5(3-6)4-11-8(10)12-7/h1-4H,(H2,10,11,12) |

| Standard InChI Key | GYWBVSDGGRQXNQ-UHFFFAOYSA-N |

| SMILES | C1=CC2=NC(=NC=C2C=C1F)N |

| Canonical SMILES | C1=CC2=NC(=NC=C2C=C1F)N |

Introduction

Chemical Structure and Identity

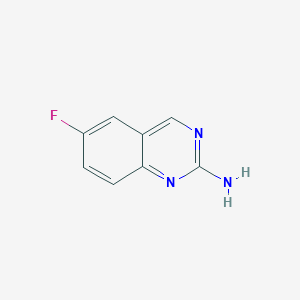

6-Fluoroquinazolin-2-amine (CAS Registry Number: 20028-72-2) is a heterocyclic compound consisting of a quinazoline core structure with fluorine substitution at position 6 and an amino group at position 2. The compound is characterized by the following properties:

| Property | Value |

|---|---|

| Chemical Formula | C8H6FN3 |

| Molecular Weight | 163.15 g/mol |

| Systematic (IUPAC) Name | 6-fluoroquinazolin-2-amine |

| Common Synonyms | 2-Amino-6-fluoroquinazoline; 6-fluoro-quinazolin-2-ylamine; 2-Quinazolinamine, 6-fluoro- |

The molecule consists of a bicyclic structure with nitrogen atoms at positions 1 and 3, with the amino group attached to position 2 and the fluorine atom at position 6 of the benzene ring portion of the quinazoline structure .

Physical and Chemical Properties

Understanding the physical and chemical properties of 6-Fluoroquinazolin-2-amine is essential for its proper handling, storage, and application in research settings. The following table summarizes the key physical and chemical properties of this compound:

| Property | Value | Note |

|---|---|---|

| Physical State | Typically a solid | At room temperature |

| Boiling Point | 373.7±34.0 °C | Predicted value |

| Density | 1.400±0.06 g/cm³ | Predicted value |

| pKa | 4.79±0.26 | Predicted value |

| Solubility | Limited water solubility | Generally soluble in organic solvents |

These properties highlight the stability of the compound and its potential behavior in various chemical environments . The presence of the fluorine atom contributes to the compound's unique properties, enhancing its lipophilicity and metabolic stability compared to non-fluorinated analogs.

Applications and Research Significance

6-Fluoroquinazolin-2-amine has diverse applications primarily in the pharmaceutical and agrochemical industries:

Pharmaceutical Applications

The compound serves as a key intermediate in medicinal chemistry, particularly in the development of:

-

Enzyme inhibitors with potential anticancer properties

-

Anti-inflammatory agents

-

Compounds targeting various receptor systems

-

Novel therapeutic agents for bacterial and fungal infections

The presence of the fluorine substituent can enhance pharmacokinetic properties of resulting drug candidates, including improved bioavailability and metabolic stability .

Agrochemical Applications

In agricultural chemistry, this compound is utilized as a building block for:

Other Industrial Applications

Beyond pharmaceuticals and agrochemicals, 6-Fluoroquinazolin-2-amine finds use in:

-

Polymer chemistry as a monomer for specialized materials

-

Development of chemical reagents and catalysts

Structure-Activity Relationships

The structural features of 6-Fluoroquinazolin-2-amine contribute significantly to its utility in various applications:

-

The fluorine atom at the 6-position:

-

Enhances metabolic stability

-

Increases lipophilicity

-

Can form unique hydrogen bonding interactions

-

May alter the electronic properties of the aromatic system

-

-

The amino group at the 2-position:

-

Provides a reactive site for further functionalization

-

Can participate in hydrogen bonding

-

Contributes to the compound's basic properties

-

Often serves as a key pharmacophore in bioactive molecules

-

Understanding these structure-activity relationships is crucial for the rational design of new compounds based on this scaffold .

Comparison with Related Compounds

To better understand the unique properties of 6-Fluoroquinazolin-2-amine, it is helpful to compare it with structurally related compounds:

| Compound | CAS Number | Molecular Formula | Key Differences |

|---|---|---|---|

| 6-Fluoroquinazolin-2-amine | 20028-72-2 | C8H6FN3 | Base compound |

| 6-Fluoroquinazolin-4-amine | 1190320-08-1 | C8H6FN3 | Amino group at position 4 instead of 2 |

| 6-fluoro-4-methylquinazolin-2-amine | 171003-71-7 | C9H8FN3 | Additional methyl group at position 4 |

| 7-Fluoroquinazolin-2-amine | 190274-01-2 | C8H6FN3 | Fluorine at position 7 instead of 6 |

These structural variations can lead to significant differences in biological activity, physicochemical properties, and applications in research and development .

Research Directions and Future Perspectives

Current research involving 6-Fluoroquinazolin-2-amine focuses on several promising areas:

Medicinal Chemistry

Researchers are exploring derivatives of this compound for potential applications in:

-

Targeted cancer therapies

-

Treatment of inflammatory disorders

-

Novel antimicrobial agents

-

Central nervous system therapeutics

Material Science Applications

Ongoing investigations include:

-

Development of functional polymers

-

Creation of specialized coatings

-

Design of molecular sensors

Agricultural Science

Active research areas include:

Analytical Methods

Several analytical methods can be employed for the identification and characterization of 6-Fluoroquinazolin-2-amine:

Spectroscopic Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural confirmation

-

Infrared (IR) Spectroscopy: For identification of functional groups

-

Mass Spectrometry (MS): For molecular weight confirmation and fragmentation pattern analysis

-

UV-Visible Spectroscopy: For determination of absorption characteristics

Chromatographic Methods

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume